molecular formula C18H22N6O7S B1362737 S-(p-Azidophenacyl)glutathione

S-(p-Azidophenacyl)glutathione

Cat. No.: B1362737
M. Wt: 466.5 g/mol
InChI Key: POHHFIIXXRDDJW-STQMWFEESA-N
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Description

The Biochemical Significance of Glutathione (B108866) (GSH)

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in most living cells, with concentrations ranging from 1 to 10 mM in the cytosol. mdpi.com Its unique γ-peptide bond between glutamate (B1630785) and cysteine renders it resistant to degradation by common peptidases, ensuring its stability and high intracellular concentration. encyclopedia.pubnih.gov This remarkable molecule is a cornerstone of cellular defense and metabolism, fulfilling critical roles in redox homeostasis, detoxification, and enzymatic reactions. nih.govwikipedia.orgessentialgsh.com

Role in Cellular Redox Regulation

Glutathione is a central player in maintaining the cellular redox environment. nih.govjcu.edu It exists in both a reduced (GSH) and an oxidized state (glutathione disulfide, GSSG). The high ratio of GSH to GSSG, often exceeding 100 in a healthy cell, acts as a primary redox buffer, indicative of a stable, reduced intracellular environment. nih.govoup.com Under conditions of oxidative stress, this ratio decreases significantly. nih.gov

GSH directly scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals and superoxide (B77818) anions, protecting vital cellular components like DNA and proteins from oxidative damage. nih.govwikipedia.orgessentialgsh.com Furthermore, the GSH/GSSG cycle is crucial for antioxidant defense. The enzyme glutathione peroxidase (GPx) utilizes GSH as a cofactor to reduce harmful peroxides, such as hydrogen peroxide, to water, in the process oxidizing GSH to GSSG. nih.gov The enzyme glutathione reductase (GR) then regenerates GSH from GSSG, using NADPH as a reducing equivalent, thus completing the cycle and maintaining the cell's antioxidant capacity. wikipedia.orgoup.com This system is also linked to the regeneration of other antioxidants, such as vitamin E. nih.gov

Participation in Detoxification Pathways

A primary function of glutathione is in the detoxification of both endogenous and exogenous compounds (xenobiotics). consensus.appconsensus.appmdpi.com This is largely mediated by the glutathione S-transferase (GST) family of enzymes. consensus.appnih.gov GSTs catalyze the conjugation of the nucleophilic thiol group of GSH to a wide array of electrophilic substrates. mdpi.comnih.gov This reaction renders lipophilic toxins and their metabolites more water-soluble, facilitating their excretion from the cell and the body. consensus.appconsensus.appmdpi.com

This detoxification pathway is a major defense mechanism against a variety of harmful substances, including environmental pollutants and drugs. consensus.appnih.gov While generally a protective mechanism, the conjugation of GSH can occasionally lead to the formation of metabolites that are more toxic than the original compound, a process known as bioactivation. consensus.appnih.gov The expression levels of GSTs can significantly influence cellular resistance to certain drugs, with overexpression often linked to chemotherapy resistance. nih.govnih.gov

Cofactorial Functions in Enzymatic Reactions

Beyond its direct antioxidant and detoxification roles, GSH serves as an essential cofactor for numerous enzymes that are critical for various metabolic processes. essentialgsh.comnih.govdrugbank.com

Key GSH-dependent enzymes include:

Glutathione S-transferases (GSTs): As mentioned, these enzymes are central to detoxification. drugbank.commdpi.com

Glutathione Peroxidases (GPx): These enzymes are crucial for reducing peroxides. nih.govdrugbank.commdpi.com

Glutaredoxins (Grx): These small oxidoreductases use GSH to reduce protein-glutathione mixed disulfides, playing a key role in redox signaling and protein function regulation through a process called glutathionylation. wikipedia.orgjcu.edumdpi.com

Glyoxalases (I and II): This enzyme system is responsible for detoxifying methylglyoxal, a toxic byproduct of metabolism. GSH acts as a cofactor in this pathway. nih.govdrugbank.com

Formaldehyde Dehydrogenase: This enzyme utilizes GSH in the detoxification of formaldehyde. rsc.org

GSH is also involved in the biosynthesis of leukotrienes and prostaglandins, the storage and transport of cysteine, and the maintenance of disulfide bonds in proteins. wikipedia.orgdrugbank.comcancer.gov

Design and Application of Chemical Probes in Biological Systems

To study the intricate network of GSH-dependent pathways, scientists employ chemical probes—molecules designed to interact with and report on specific biological targets. Reactive glutathione analogues are a particularly useful class of such probes.

Principles of Affinity Labeling for Target Identification

Affinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on macromolecules like proteins. biologiachile.cl The method utilizes a molecule (the affinity label) that is structurally similar to the natural ligand of the target protein. This label first binds reversibly and specifically to the active or binding site due to its structural mimicry. biologiachile.cl

A key feature of an affinity label is a chemically reactive group. Once bound to the target site, this group forms a stable, covalent bond with a nearby amino acid residue. This irreversible linkage permanently "tags" the protein, allowing for its identification and the characterization of its binding site.

A specialized and widely used variant of this technique is photoaffinity labeling . genscript.comnih.gov A photoaffinity label contains a photoreactive group (e.g., an aryl azide (B81097) or benzophenone) that is chemically inert in the dark. biologiachile.clnih.gov Upon irradiation with light of a specific wavelength, this group becomes highly reactive, forming a short-lived, indiscriminate intermediate (like a nitrene from an azide) that can form a covalent bond with virtually any nearby amino acid residue, including those that are typically unreactive. biologiachile.clnih.gov The key advantages of photoaffinity labeling are the temporal control over the reaction (it is initiated by light) and the ability to label a wider range of amino acids within the binding site. biologiachile.cl

Utility of Reactive Glutathione Analogues as Mechanistic Probes

By combining the structural features of glutathione with a photoreactive moiety, researchers have created powerful tools to probe glutathione-binding proteins. S-(p-Azidophenacyl)glutathione is a prime example of such a reactive glutathione analogue. rsc.orgnih.gov

This compound is designed to act as a photoaffinity label. The glutathione portion of the molecule provides the affinity and specificity, directing the probe to the glutathione-binding site (G-site) of enzymes like glutathione S-transferases (GSTs) and glyoxalase II. rsc.orgnih.govucl.ac.uk The p-azidophenacyl group is the photoreactive component. In the dark, the compound can act as a competitive inhibitor, binding to the active site. Upon photolysis, the azide group generates a highly reactive nitrene, which then covalently attaches to the enzyme, allowing for the identification of labeled proteins and the mapping of the binding site. rsc.orgnih.govnih.gov

Research has demonstrated the utility of S-(p-Azidophenacyl)glutathione in labeling several enzymes:

Glutathione S-Transferases (GSTs): It has been used to label GSTs from various sources, helping to identify membrane-associated GST isoenzymes and study the G-site. nih.govucl.ac.uknih.gov

Glyoxalase II: The probe has been successfully used to covalently label glyoxalase II from beef liver. rsc.orgnih.gov

Multidrug Resistance-Associated Protein (MRP): The glutathione conjugate S-(p-azidophenacyl)-glutathione (APA-SG) has been used in studies of the MRP transporter, acting as a competitive inhibitor and confirming the transporter's broad substrate specificity. researchgate.net

The table below summarizes proteins identified as targets for labeling or interaction with S-(p-Azidophenacyl)glutathione and its derivatives.

Target ProteinOrganism/SystemApplication/Finding
Glutathione S-Transferase (GST)Rat Liver, HumanPhotoaffinity labeling of G-site, identification of membrane-associated isoenzymes. nih.govucl.ac.uknih.gov
Glyoxalase IIBeef Liver, YeastCovalent labeling of the active site. rsc.orgnih.gov
Multidrug Resistance-Associated Protein (MRP)Human Cell LinesUsed as a competitive inhibitor to probe substrate specificity. researchgate.net

By using such reactive analogues, researchers can gain detailed insights into the structure-function relationships of glutathione-dependent enzymes and transporters, contributing significantly to our understanding of cellular detoxification and redox control.

S-(p-Azidophenacyl)glutathione as a Photoreactive Biochemical Tool

S-(p-Azidophenacyl)glutathione is a prominent example of a photoreactive glutathione analogue. nih.gov It incorporates a p-azidophenacyl group attached to the sulfur atom of the cysteine residue in glutathione. The aryl azide group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bind to interacting proteins. rsc.org

Research Findings

Numerous studies have utilized S-(p-Azidophenacyl)glutathione to investigate glutathione-binding proteins. A key application has been in the study of Glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds. nih.govbiorxiv.org

Identifying Active Sites: Researchers have used radiolabeled S-(p-Azidophenacyl)glutathione to photoaffinity label the active site of human pi class glutathione S-transferase. nih.gov The labeling was shown to be specific, as it was prevented in the presence of another glutathione derivative, S-hexylglutathione. nih.gov This demonstrated that S-(p-Azidophenacyl)glutathione binds to the active site of the enzyme. nih.gov

Investigating Enzyme Kinetics: S-(p-Azidophenacyl)glutathione has been shown to be a competitive inhibitor of GSTs, indicating that it directly competes with the natural substrate, glutathione, for binding to the active site. nih.gov

Probing Multidrug Resistance Proteins: The photoreactive analogue has also been instrumental in studying multidrug resistance-associated protein 1 (MRP1), an ATP-dependent transporter. researchgate.net Studies using a radiolabeled version, azidophenacyl-[35S]GSH, revealed that MRP1 likely has more than one binding site for glutathione. researchgate.net

Labeling Other Glutathione-Binding Enzymes: Beyond GSTs and MRPs, S-(p-Azidophenacyl)glutathione has been successfully used to covalently label other enzymes that interact with glutathione, including glyoxalase II. nih.govrsc.org

Data from Research Studies

PropertyEnzyme(s)ObservationReference(s)
Binding Site Human pi class Glutathione S-transferaseBinds to the active site, specifically to residues forming the hydrophobic binding region (H-site). nih.gov
Inhibition Human pi class Glutathione S-transferaseActs as a competitive inhibitor towards 1-chloro-2,4-dinitrobenzene (B32670) and glutathione. nih.gov
Multi-site Binding Multidrug resistance-associated protein 1 (MRP1)Photolabeling suggests the presence of more than one glutathione-binding site. researchgate.net
General Labeling Glyoxalase II, Glutathione S-transferaseCovalently labels these enzymes upon photoactivation. nih.govrsc.org

Properties

Molecular Formula

C18H22N6O7S

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H22N6O7S/c19-12(18(30)31)5-6-15(26)22-13(17(29)21-7-16(27)28)8-32-9-14(25)10-1-3-11(4-2-10)23-24-20/h1-4,12-13H,5-9,19H2,(H,21,29)(H,22,26)(H,27,28)(H,30,31)/t12-,13-/m0/s1

InChI Key

POHHFIIXXRDDJW-STQMWFEESA-N

SMILES

C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1C(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)N=[N+]=[N-]

Pictograms

Irritant

sequence

XXG

Synonyms

APA-SG
S-(4-azidophenacyl)glutathione
S-(p-azidophenacyl)glutathione
SPAP-GSH

Origin of Product

United States

Synthetic Methodologies for S P Azidophenacyl Glutathione and Its Radiolabeled Derivatives

Chemical Synthesis of the S-(p-Azidophenacyl) Moiety and Glutathione (B108866) Conjugation

The synthesis of S-(p-Azidophenacyl)glutathione is a two-step process that begins with the preparation of the reactive intermediate, p-azidophenacyl bromide. This aryl azide-based, sulfhydryl- and photoreactive crosslinker is a versatile bifunctional reagent. nih.govscbt.com The synthesis of this photochemically labile compound allows for its covalent attachment to macromolecules. nih.gov

The core of the conjugation process is the reaction between the sulfhydryl group (-SH) of glutathione and the electrophilic α-bromo ketone of p-azidophenacyl bromide. nih.gov This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. encyclopedia.pub In this mechanism, the thiolate anion of glutathione acts as a nucleophile, attacking the carbon atom bonded to the bromine. Simultaneously, the bromide ion, an effective leaving group, is displaced. encyclopedia.pub This conjugation results in the formation of a stable thioether bond, yielding the final product, S-(p-Azidophenacyl)glutathione. mdpi.comnih.gov This method is a common pathway for the biotransformation and detoxification of compounds with similar reactive electrophilic sites. mdpi.comnih.gov

Radiosynthesis of S-(p-Azidophenacyl)-[3H]Glutathione for Tracer Applications

For tracer and radiolabeling studies, a tritiated version of the molecule is synthesized. The key precursor for this synthesis is 4-azido[3,5-³H]phenacyl bromide. nih.gov This radiolabeled bifunctional reagent is prepared with tritium atoms incorporated into the aromatic ring of the phenacyl moiety. nih.gov

Once the 4-azido[3,5-³H]phenacyl bromide is synthesized, it is conjugated with glutathione following the same SN2 reaction mechanism described previously. The resulting S-(p-Azidophenacyl)-[³H]glutathione serves as a valuable tool in photoaffinity radiolabeling experiments, allowing for the sensitive detection and tracking of the molecule and its interactions with biological targets. nih.gov

Radiosynthesis of S-(p-Azidophenacyl)-[35S]Glutathione for Protein Labeling

Another critical radiolabeled variant, S-(p-Azidophenacyl)-[³⁵S]glutathione, is synthesized for specific protein labeling applications. nih.gov This synthesis utilizes glutathione that has been isotopically labeled with sulfur-35 ([³⁵S]).

The [³⁵S]glutathione is conjugated with non-radiolabeled p-azidophenacyl bromide. The resulting S-(p-azidophenacyl)[³⁵S]glutathione is a potent photoaffinity label. nih.gov This probe has been successfully used to identify and characterize proteins in various subcellular fractions, such as canalicular and sinusoidal membrane vesicles from rat liver. nih.gov Upon photoactivation, the azido (B1232118) group forms a reactive nitrene that covalently binds to nearby proteins, allowing for the identification of glutathione-binding or interacting proteins. nih.govnih.gov Studies have shown its utility in labeling membrane-associated glutathione S-transferase (GST) isoenzymes. nih.gov

Analytical Techniques for Verifying Probe Purity and Identity for Research Studies

Ensuring the purity and verifying the chemical identity of S-(p-Azidophenacyl)glutathione and its derivatives are critical for the reliability of research findings. A variety of analytical methods are employed for this purpose. semanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity. An isocratic HPLC-UV method can effectively separate the final product from starting materials and potential impurities, such as oxidized glutathione. nih.gov This provides a highly specific assay compared to other methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to confirm the molecular structure of the synthesized compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the successful conjugation and the integrity of the molecule.

Capillary Electrophoresis offers another high-resolution separation technique for analyzing the purity of glutathione and its conjugates, often requiring minimal derivatization. semanticscholar.org

Below are tables summarizing the analytical techniques and representative NMR data.

Analytical Technique Purpose Key Findings
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantificationSeparation of the conjugate from unreacted glutathione, p-azidophenacyl bromide, and byproducts. nih.gov
Nuclear Magnetic Resonance (NMR)Structural verification and identificationConfirms the formation of the thioether bond and the overall structure of the molecule. google.com
Capillary Electrophoresis (CE)Purity and identity confirmationProvides high-resolution separation for quality control of the final product. semanticscholar.org
Mass Spectrometry (MS)Molecular weight determinationConfirms the exact mass of the synthesized compound, verifying its elemental composition.
UV-Vis SpectroscopyPhotoreactivity confirmationCharacterizes the absorption spectrum and confirms the presence of the photoreactive azido group. nih.gov

Representative ¹H NMR Data for a Glutathione S-conjugate

Data presented is representative for a similar S-acyl glutathione derivative and illustrates the type of information obtained from NMR analysis. google.com

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1.90mGlu (β-CH₂)
2.30mGlu (γ-CH₂)
2.95ddJ₁=15, J₂=10Cys (β-CH₂)
3.30ddJ₁=15, J₂=5Cys (β-CH₂)
3.45tJ=7Glu (α-CH)
3.70dJ=5Gly (α-CH₂)
4.40mCys (α-CH)
8.42dJ=7.5Cys (NH)
8.50tJ=5Gly (NH)

Molecular Mechanism of Action As a Photoaffinity Label

Photochemical Activation of the Azido (B1232118) Group: Nitrene Formation

The initial and critical step in the mechanism of action of S-(p-Azidophenacyl)glutathione as a photoaffinity label is the photochemical activation of its aryl azide (B81097) moiety. rsc.org Aryl azides are chemically stable and relatively unreactive in the dark, a crucial property for a photoaffinity probe as it prevents non-specific reactions before the intended photoactivation. rsc.org Upon irradiation with ultraviolet (UV) light, typically in the range of 250-400 nm, the azido group absorbs a photon of a specific wavelength, leading to the extrusion of a molecule of nitrogen gas (N₂). rsc.orgnih.gov

This photolytic process generates a highly reactive and electron-deficient intermediate known as a nitrene. nih.gov The initially formed species is a singlet nitrene, which has a very short lifetime, on the order of nanoseconds. rsc.orgnih.gov This singlet nitrene can undergo several potential reaction pathways. It can rapidly rearrange into a less reactive, but still electrophilic, seven-membered ring known as a ketenimine. researchgate.net Alternatively, the singlet nitrene can undergo intersystem crossing to form a more stable triplet nitrene. nih.govresearchgate.net The specific pathway taken can be influenced by the molecular environment and the specific structure of the aryl azide. nih.gov This photochemical transformation is the key event that converts the inert S-(p-Azidophenacyl)glutathione into a highly reactive species capable of covalent modification.

Covalent Modification of Proximal Biomolecules upon Photoactivation

Once generated, the highly reactive nitrene intermediate can covalently modify a wide range of proximal biomolecules, particularly the amino acid residues of proteins. The non-specific reactivity of the nitrene is a key feature of photoaffinity labeling, as it can insert into various types of chemical bonds, including C-H and N-H bonds, which are abundant in proteins. nih.gov This broad reactivity increases the probability of successfully labeling a target protein, even if the binding site lacks highly nucleophilic residues.

The glutathione (B108866) portion of S-(p-Azidophenacyl)glutathione directs the molecule to the active or binding sites of glutathione-dependent enzymes and other glutathione-binding proteins. nih.gov Upon photoactivation within this binding pocket, the generated nitrene reacts with nearby amino acid side chains, forming a stable covalent bond. For instance, studies have shown that photoactivated aryl azides can form adducts with tryptophan residues. nih.gov The covalent cross-linking between the photoaffinity label and the protein effectively "traps" the interaction, allowing for subsequent identification of the labeled protein. This covalent modification has been demonstrated in the labeling of various proteins, including glyoxalase II and glutathione S-transferases. nih.gov

Irreversible Binding Characteristics within Protein Active Sites

The covalent bond formed between the photoactivated S-(p-Azidophenacyl)glutathione and its target protein is essentially irreversible under physiological conditions. This irreversible binding is a hallmark of successful photoaffinity labeling and is crucial for the subsequent isolation and identification of the labeled proteins. nih.gov The term "photoaffinity labeling" itself implies an initial reversible binding based on affinity, followed by an irreversible covalent linkage upon photoirradiation. rsc.org

The stability of the newly formed bond ensures that the label remains attached to the protein throughout various experimental procedures, such as electrophoresis, chromatography, and mass spectrometry. This irreversible inactivation has been observed in studies where enzymes like glyoxalase II and glutathione S-transferases were irreversibly inhibited after irradiation in the presence of S-(p-Azidophenacyl)glutathione. nih.gov The persistence of this covalent linkage is what enables researchers to definitively identify the specific proteins that interact with glutathione.

Table 1: Examples of Proteins Covalently Modified by S-(p-Azidophenacyl)glutathione

Target ProteinOrganism/TissueObserved Effect of Photolabeling
Glyoxalase IIBeef Liver42 ± 5% covalent inhibition. nih.gov
Glutathione S-transferasesSheep Liver (crude preparation)86 ± 5% irreversible inactivation. nih.gov
Glyoxalase ISaccharomyces cerevisiaeInhibition of enzyme activity. nih.gov
Various membrane-associated proteinsRat Liver (canalicular and sinusoidal membrane vesicles, mitochondria, microsomes)Covalent labeling of proteins in the 25-29 kDa, 37 kDa, 105 kDa, and ~120 kDa ranges. researchgate.net

Factors Influencing Photolabeling Efficiency and Specificity in Vitro

The success of a photoaffinity labeling experiment with S-(p-Azidophenacyl)glutathione is dependent on several factors that influence both the efficiency and specificity of the labeling process. Careful optimization of these parameters is necessary to maximize the labeling of the target protein while minimizing non-specific modifications. nih.gov

One of the most critical factors for ensuring specificity is the presence of a competitive inhibitor. The inclusion of a known substrate or inhibitor of the target protein during the photolabeling experiment can significantly reduce the incorporation of the photoaffinity label into the specific binding site. nih.gov This competition confirms that the labeling is indeed occurring at the intended site of interaction. For example, the photolabeling of glyoxalase II by S-(p-azidophenacyl)-glutathione is prevented by the presence of a competitive inhibitor. nih.gov Similarly, difference photoaffinity labeling with other glutathione-related compounds has been shown to decrease the radioactivity bound to glutathione S-transferases. researchgate.net

Other important experimental conditions that affect photolabeling efficiency include the wavelength and duration of UV irradiation, and the concentration of the photoaffinity label. The wavelength of light used for photoactivation must be carefully chosen to efficiently activate the aryl azide while minimizing damage to the biological sample. nih.gov The concentration of the photoaffinity label should be optimized to ensure saturation of the target binding sites without causing excessive non-specific binding. The duration of irradiation also needs to be controlled to achieve sufficient labeling without leading to photodamage of the protein or the label itself.

Table 2: Key Factors Affecting Photolabeling with S-(p-Azidophenacyl)glutathione

FactorInfluence on Photolabeling
Competitive Inhibitors Decreases specific labeling, confirming target site interaction. researchgate.netnih.gov
Wavelength of Irradiation Affects the efficiency of nitrene formation and potential for photodamage to the protein. nih.gov
Concentration of Photoaffinity Label Influences the saturation of the target binding site and the level of non-specific binding.
Duration of Irradiation Determines the extent of photoactivation and potential for photodamage.
Linker Arm (in probe design) The length and nature of the linker between the recognition moiety (glutathione) and the photoreactive group can impact binding affinity and labeling efficiency. nih.gov

Enzymatic Inhibition Profile and Mechanisms

Kinetics of Competitive Inhibition by S-(p-Azidophenacyl)glutathione

Prior to its covalent attachment via photoactivation, S-(p-Azidophenacyl)glutathione acts as a reversible inhibitor for certain enzymes. Studies on human Glutathione (B108866) S-Transferase (GST) Pi class have shown that the non-covalently bound S-(p-Azidophenacyl)glutathione functions as a competitive inhibitor. nih.gov This inhibition is competitive with respect to both the substrate glutathione (GSH) and the electrophilic substrate, such as 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). nih.gov This mode of inhibition indicates that S-(p-Azidophenacyl)glutathione binds to the active site of the enzyme, occupying the same space as the natural substrates, thereby preventing their binding and the subsequent catalytic reaction. The competitive nature of this interaction confirms that the azido-derivative is a true analog of the natural substrate complex and binds specifically at the active site before photo-labeling. nih.gov

Inhibition Profile of S-(p-Azidophenacyl)glutathione
Enzyme TargetInhibition TypeCompetitive TowardsReference
Human Glutathione S-Transferase Pi (GSTP1-1)Competitive (Reversible, pre-photolysis)Glutathione (GSH), 1-Chloro-2,4-dinitrobenzene (CDNB) nih.gov

Inhibition of Glutathione S-Transferase (GST) Isozymes

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide array of electrophilic compounds. mdpi.commdpi.com Given its structure as a glutathione analog, S-(p-Azidophenacyl)glutathione is an effective tool for studying various GST isozymes.

The human Pi class GST (GSTP1-1) is of significant interest in cancer research due to its frequent overexpression in tumor cells. diva-portal.orgfrontiersin.org S-(p-Azidophenacyl)glutathione has been used as a photoaffinity label to map the active site of recombinant human GSTP1-1. nih.gov Research has demonstrated that the compound binds specifically at the active site, and upon photolysis, it covalently labels the enzyme. nih.gov

Subsequent enzymatic digestion and sequencing of the labeled protein revealed that residues 183-188 were specifically modified. nih.gov This peptide fragment is believed to be part of the hydrophobic binding site (H-site), which accommodates the electrophilic substrate. nih.gov This finding was significant as it provided novel information about the structure of the H-site in human GSTP1-1. The specificity of the labeling was confirmed by protection experiments, where the presence of another ligand, S-hexylglutathione, prevented the photo-incorporation of the azido-label. nih.gov

S-(p-Azidophenacyl)glutathione has also been employed to identify and characterize GST subunits in rat liver preparations. nih.gov In studies using rat liver plasma membrane vesicles, the radio-labeled version of the compound, S-(4-azidophenacyl)[35S]glutathione, was used to photo-label associated proteins. A significant portion of the radioactivity was incorporated into proteins within the 25-29 kDa molecular weight range, which corresponds to the size of GST subunits. nih.gov

Summary of GST Photoaffinity Labeling Studies
GST Isozyme StudiedOrganism/TissueKey FindingsReference
Pi Class (GSTP1-1)Human (recombinant)Labeled residues 183-188, part of the H-site. Confirmed competitive inhibition. nih.gov
Basic GST SubunitsRat LiverLabeled proteins in the 25-29 kDa range, identifying membrane-associated GSTs. nih.gov

Inhibition of Glyoxalase II Activity

The glyoxalase system, consisting of glyoxalase I and glyoxalase II (Glo2), is a critical pathway for the detoxification of reactive α-ketoaldehydes like methylglyoxal. mdpi.commdpi.com Glyoxalase II is a thiolesterase that catalyzes the hydrolysis of S-D-lactoylglutathione to D-lactate, regenerating glutathione in the process. mdpi.com

While direct kinetic studies on the inhibition of Glyoxalase II by S-(p-Azidophenacyl)glutathione are not extensively detailed in available research, the enzyme is known to be inhibited by various other S-blocked and N-blocked glutathione derivatives. nih.govnih.gov Studies on bovine liver Glyoxalase II have shown that S-blocked glutathiones are generally competitive inhibitors. nih.gov The binding of these inhibitors is primarily determined by interactions at the S-site, which is a significant hydrophobic region on the enzyme designed to bind the substituent attached to the sulfur atom of glutathione. nih.gov This suggests that S-(p-Azidophenacyl)glutathione, with its hydrophobic phenacyl group, would likely also act as an inhibitor by binding to this S-site. However, in contrast to Glyoxalase I, there appears to be no significant interaction with the N-terminal part of the glutathione molecule. nih.gov

Impact on Other Glutathione-Dependent Enzymes

The cellular pool of glutathione is utilized by a variety of enzymes, including GSTs, Glutathione Peroxidases (GPx), and Glutathione Reductase (GR). nih.govresearchgate.net An important aspect of a targeted enzyme inhibitor is its selectivity. Ideally, an inhibitor for a specific GST isozyme should not affect the activity of other essential glutathione-dependent enzymes.

Research into the design of specific GST inhibitors has demonstrated that such selectivity is achievable. For instance, the dipeptide γ-L-glutamyl-D-aminoadipic acid was developed as an efficient competitive inhibitor of mu class GST isoenzymes from rat liver. nih.gov Crucially, this compound did not inhibit other key glutathione-dependent enzymes, such as γ-glutamyl transpeptidase, glutathione reductase, or glutathione peroxidase, even at high concentrations (1 mM). nih.gov

While specific studies detailing the effects of S-(p-Azidophenacyl)glutathione on enzymes like glutathione peroxidase and glutathione reductase were not identified in the search results, the principle of selectivity has been established for other glutathione-based inhibitors. This suggests that the structural modifications on the glutathione backbone can be tailored to achieve specific inhibition of a target enzyme class without broadly disrupting cellular glutathione metabolism.

Applications in Studying Glutathione Dependent Enzymes

Elucidation of Glutathione (B108866) S-Transferase Active Sites and Binding Regions

Glutathione S-Transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds. frontiersin.org The active site of a GST is composed of two main regions: the G-site, which binds glutathione, and the adjacent H-site, which accommodates the hydrophobic electrophilic substrate. biorxiv.org S-(p-Azidophenacyl)glutathione, by mimicking the natural substrate GSH, acts as an active-site-directed probe to investigate these regions.

Identification of Amino Acid Residues Forming the G-site

The use of radiolabeled S-(p-azidophenacyl)glutathione has been instrumental in identifying amino acid residues at or near the glutathione binding site (G-site) of GSTs. In studies involving human GST pi, this photoaffinity label was shown to be a competitive inhibitor against both the natural substrate glutathione and the electrophilic substrate 1-chloro-2,4-dinitrobenzene (B32670), indicating that it binds specifically at the active site.

Upon photolysis, the probe covalently labels the enzyme. Subsequent enzymatic digestion (e.g., with trypsin) and sequencing of the labeled peptide fragments allow for the precise identification of the modified amino acid residues. This technique has successfully identified peptides that form part of the enzyme's binding region. These studies provide direct evidence of the specific residues that constitute the structural environment of the active site.

Structural Insights from Covalent Labeling of GST Subunits

Covalent labeling with S-(p-Azidophenacyl)glutathione provides significant structural information about GST subunits. Studies using S-(4-azidophenacyl)[³⁵S]glutathione on rat liver membrane preparations have successfully identified membrane-associated GST isoenzymes. nih.gov

The probe was used to label proteins in various membrane vesicles, including canalicular (CMV) and sinusoidal (SMV) membrane vesicles. nih.gov A significant portion of the radioactivity was incorporated into proteins in the 25-29 kDa range, which corresponds to the molecular weight of GST subunits. The labeling of these proteins was reduced in the presence of competing ligands like S-hexylglutathione, confirming the specificity of the interaction. nih.gov These findings demonstrated the presence of basic GST isoenzymes associated with cellular membranes, suggesting their potential role in transporting GST-bound compounds or protecting membranes from electrophilic attack. nih.gov

Membrane PreparationMajor Labeled Protein Bands (kDa)Conclusion
Canalicular Membrane Vesicles (CMV)25-29, 37, 105, ~120Identification of membrane-associated basic GST isoenzymes. nih.gov
Sinusoidal Membrane Vesicles (SMV)25-29

Probing the Active Sites of Glyoxalase System Enzymes

The glyoxalase system, comprising the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), is a critical pathway for the detoxification of reactive α-oxoaldehydes like methylglyoxal. mdpi.com This system utilizes glutathione as a catalytic cofactor. S-(p-Azidophenacyl)glutathione has been employed as a photoaffinity label to investigate the active site of these enzymes.

Research has shown that S-(4-azidophenacyl)glutathione acts as an inhibitor of Glyoxalase I from yeast. This inhibitory action suggests that the compound effectively targets the active site of the enzyme, making it a useful probe for studying the glutathione-binding domain of Glo1 and for understanding the molecular interactions necessary for its catalytic activity.

Characterization of Interaction with Carnitine Acetyltransferase

While not a glutathione-dependent enzyme, Carnitine Acetyltransferase has been studied using a structurally similar photoaffinity probe, p-azidophenacyl-DL-thiocarnitine. This reagent was developed to probe the active site of carnitine acetyltransferase from pigeon breast muscle. nih.govnih.gov

The compound was found to be a potent active-site-directed reagent. nih.govnih.gov It behaves as a competitive inhibitor with respect to carnitine, and upon UV irradiation, it leads to the irreversible inhibition of the enzyme. nih.govnih.gov The presence of the natural substrate, acetyl-DL-carnitine, protected the enzyme from this photoinactivation, further confirming that the probe acts specifically at the active site. nih.govnih.gov Peptide mapping analysis of the enzyme labeled with a radiolabeled version of the probe revealed that several tryptic peptides were modified, and this modification was significantly reduced in the presence of acetyl-DL-carnitine. nih.govnih.gov

CompoundEnzymeInhibition TypeInhibition Constant (Ki)
p-Azidophenacyl-DL-thiocarnitineCarnitine AcetyltransferaseCompetitive (vs. Carnitine)10 µM nih.govnih.gov

Investigations into Membrane Transport Proteins

Multidrug Resistance Protein 1 (MRP1) as a Substrate and Target

Multidrug Resistance Protein 1 (MRP1), also known as ABCC1, is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively exporting a wide variety of molecules, including conjugated organic anions, and conferring resistance to numerous anticancer drugs. S-(p-Azidophenacyl)glutathione has been instrumental in elucidating the structure and function of MRP1.

MRP1 is well-established as a primary active transporter for glutathione (B108866) S-conjugates, utilizing the energy from ATP hydrolysis to move these substrates across the cell membrane nih.gov. While direct transport studies focusing exclusively on S-(p-Azidophenacyl)glutathione are detailed in the context of its function as a research tool, its structural similarity to endogenous glutathione conjugates places it within the class of molecules transported by MRP1 in an ATP-dependent manner nih.govnih.gov. Furthermore, research demonstrates that the phot activatable glutathione derivative, azidophenacyl-GSH, can functionally replace glutathione in supporting the transport of other MRP1 substrates, a process that is fundamentally ATP-dependent nih.gov. This functional substitution underscores its interaction with the transporter's ATP-driven pump mechanism.

Evidence for the interaction of S-(p-Azidophenacyl)glutathione with the substrate binding sites of MRP1 is provided by competitive inhibition studies. The ATP-dependent transport of the chemotherapeutic drug daunorubicin by MRP1 is competitively inhibited by S-(p-Azidophenacyl)glutathione nih.gov. This indicates that S-(p-Azidophenacyl)glutathione and daunorubicin compete for the same or overlapping binding sites on the transporter.

Similarly, photoaffinity labeling of MRP1 with a radiolabeled azido-derivative of glutathione was shown to be inhibited by known MRP1 substrates, including the potent inflammatory mediator leukotriene C4 and the synthetic inhibitor MK571 nih.gov. Conversely, other compounds such as verapamil and vincristine were found to enhance the photolabeling, suggesting complex allosteric interactions at the transporter nih.gov.

Table 1: Competitive Interactions with MRP1
CompoundInteraction with MRP1Effect on S-(p-Azidophenacyl)glutathione Analog Binding/TransportReference
DaunorubicinSubstrateCompetitively inhibited by S-(p-Azidophenacyl)glutathione nih.gov
Leukotriene C4SubstrateInhibits photoaffinity labeling by glutathione analog nih.gov
MK571InhibitorInhibits photoaffinity labeling by glutathione analog nih.gov
VerapamilModulatorEnhances photoaffinity labeling by glutathione analog nih.gov
VincristineSubstrate/ModulatorEnhances photoaffinity labeling by glutathione analog nih.gov

The azidophenacyl group on S-(p-Azidophenacyl)glutathione makes it a potent photoaffinity label. Upon ultraviolet irradiation, the azide (B81097) group forms a highly reactive nitrene that covalently bonds to nearby amino acid residues within the protein's binding pocket.

Using azidophenacyl-[35S]glutathione, researchers have demonstrated that the glutathione analog labels both the N-terminal and C-terminal halves of the MRP1 protein nih.gov. More precise mapping using a similar iodinated and azidated glutathione derivative identified that the analog specifically labels four distinct polypeptides within MRP1. These labeled regions were located within transmembrane domains 10-11 and 16-17, as well as two cytoplasmic linker regions nih.gov. This provides direct evidence of multiple interaction sites for glutathione and its conjugates within the complex three-dimensional structure of MRP1.

Further investigation into the structure of MRP1 has highlighted the critical role of its cytoplasmic domains. Photoaffinity labeling studies have precisely mapped glutathione binding sites to two cytoplasmic linker sequences, designated L0 (at the N-terminus) and L1 (connecting the first two transmembrane domains) nih.gov. The labeling of these specific cytoplasmic domains was confirmed using monoclonal antibodies that recognize epitopes within these linker regions nih.gov.

Interestingly, another major cytoplasmic loop, CL3, which connects the two halves of the transporter, has been shown to be essential for the binding of azidophenacyl-glutathione, even though the CL3 region itself is not photolabeled nih.gov. This suggests that CL3 is crucial for maintaining the correct protein conformation required for substrate binding in other parts of the protein, acting as a critical structural element for the transporter's function nih.gov.

Labeling of Rat Liver Plasma Membrane-Associated Proteins

Beyond its use in studying specific transporters like MRP1, S-(p-Azidophenacyl)glutathione has been employed to identify other glutathione-binding proteins in more complex biological samples. Studies using S-(4-azidophenacyl)[35S]glutathione on membrane vesicles from rat liver have successfully identified several associated proteins nih.gov.

Upon photoactivation, the compound labeled proteins in canalicular membrane vesicles (CMV) and sinusoidal membrane vesicles (SMV). The most significant labeling occurred in proteins within the 25-29 kDa molecular weight range. Further analysis, including affinity chromatography, confirmed that these heavily labeled proteins were membrane-associated basic glutathione S-transferase (GST) isoenzymes nih.gov. Additional, less intensely labeled protein bands were observed at approximately 37 kDa, 105 kDa, and 120 kDa nih.gov. These findings suggest that in addition to membrane transporters, GSTs are present in membrane vesicle preparations and may play a role in the transport of compounds they bind or in protecting the membrane from electrophilic attack nih.govmanchester.ac.uk.

Table 2: Proteins in Rat Liver Plasma Membranes Labeled by S-(p-Azidophenacyl)glutathione
Molecular Weight RangeProtein IdentificationReference
25-29 kDaMembrane-associated basic Glutathione S-Transferase (GST) isoenzymes nih.gov
37 kDaUnidentified nih.gov
105 kDaUnidentified nih.gov
~120 kDaUnidentified nih.gov

Implications for Understanding Transporter-Mediated Resistance Mechanisms

The use of S-(p-Azidophenacyl)glutathione as a molecular probe has profound implications for understanding how transporters like MRP1 contribute to multidrug resistance. By enabling the precise identification of substrate and modulator binding sites, this compound helps to construct a detailed map of the transporter's architecture nih.gov. Understanding the physical locations of these sites—within transmembrane segments and cytoplasmic loops—is fundamental to deciphering the mechanism by which MRP1 recognizes and exports a vast array of structurally diverse drugs and toxins nih.govnih.gov.

The discovery that critical cytoplasmic linkers are involved in binding or are required for the proper conformation for binding reveals that the mechanism of transport is not confined to the transmembrane domains alone nih.govnih.gov. Furthermore, the labeling of GSTs in liver membranes highlights the close functional relationship between Phase II detoxification enzymes (which generate glutathione conjugates) and Phase III transporters like MRP1 (which export them) nih.gov. This coordinated system is a key cellular defense mechanism, and its upregulation is a major factor in the development of resistance to chemotherapy. The insights gained from S-(p-Azidophenacyl)glutathione research provide a structural basis for the rational design of new inhibitor drugs aimed at circumventing transporter-mediated resistance in cancer and other diseases.

Identification and Characterization of Molecular Targets

Methodologies for Isolation and Purification of Labeled Proteins

Once a covalent bond is formed between S-(p-Azidophenacyl)glutathione and its target protein, the resulting complex must be isolated from the vast excess of unlabeled proteins in a biological sample. The methodologies employed are designed to be highly specific to either the glutathione (B108866) moiety, an incorporated tag, or the target protein itself.

Affinity Chromatography: This is a powerful technique for purifying labeled proteins. A common approach utilizes the inherent affinity of the glutathione portion of the probe for Glutathione S-Transferases (GSTs) or other glutathione-binding proteins. nih.gov

Glutathione-Agarose Resins: The primary method involves passing the cell lysate containing the photolabeled proteins through a column containing glutathione immobilized on a solid support (e.g., Sepharose or agarose beads). nih.gov Proteins that have been covalently modified by S-(p-Azidophenacyl)glutathione will bind to the resin via the glutathione moiety. Unbound proteins are washed away, and the labeled proteins can then be eluted. In some cases, elution can be challenging due to the strong interaction, and alternative strategies using modified glutathione analogues like S-butylglutathione may be employed to improve recovery. nih.gov

S-Hexylglutathione-Sepharose: Studies have demonstrated the use of S-Hexylglutathione-Sepharose affinity chromatography to confirm the reversible binding of proteins photolabeled with S-(p-Azidophenacyl)glutathione, indicating that this is a viable method for their isolation. nih.gov

Immunoprecipitation: If the identity of a potential target protein is suspected, or if an antibody against the target is available, immunoprecipitation can be used for isolation. nih.gov In this method, a specific antibody captures the target protein, pulling down the covalently attached S-(p-Azidophenacyl)glutathione along with it. Conversely, if an antibody that recognizes the azidophenacyl-glutathione adduct could be developed, it would allow for the direct immunoprecipitation of all labeled proteins.

Click Chemistry-Based Enrichment: The azide (B81097) group on S-(p-Azidophenacyl)glutathione is a versatile chemical handle for "click chemistry."

After photolabeling, the azide-modified proteins in the lysate are reacted with a molecule containing an alkyne group.

This alkyne-containing molecule also carries a reporter tag, most commonly biotin.

The resulting biotinylated proteins can be very efficiently and specifically captured using streptavidin- or avidin-coated beads, providing a highly effective method for enrichment prior to analysis. researchgate.netencyclopedia.pub

The table below summarizes these key methodologies.

MethodologyPrinciple of IsolationKey ReagentsPrimary Advantage
Affinity ChromatographyBinding of the glutathione moiety to an immobilized ligand.Glutathione-Sepharose, S-Hexylglutathione-SepharoseDirectly targets the probe's structure for purification. nih.govnih.gov
ImmunoprecipitationSpecific antibody-antigen recognition.Antibody specific to the target protein.Highly specific for isolating a known or suspected target. nih.gov
Click Chemistry EnrichmentCovalent ligation of a biotin tag to the probe's azide group, followed by streptavidin capture.Alkyne-biotin, Streptavidin-coated beads.High efficiency and specificity for enriching all labeled proteins for proteomic analysis. researchgate.net

Peptide Mapping and Sequence Analysis of Covalently Modified Regions

Identifying the specific amino acid residue(s) to which S-(p-Azidophenacyl)glutathione covalently attaches is crucial for understanding the nature of the protein-ligand interaction. Peptide mapping, coupled with tandem mass spectrometry (MS/MS), is the definitive technique for this purpose. thermofisher.com The general workflow is as follows:

Isolation and Digestion: The purified labeled protein is first separated, typically by SDS-PAGE. The protein band is excised from the gel and subjected to in-gel digestion with a specific protease, most commonly trypsin. promega.ca Trypsin cleaves the protein into a predictable set of smaller peptides.

Liquid Chromatography (LC) Separation: The resulting peptide mixture is complex and must be separated before analysis. This is achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), which separates the peptides based on their physicochemical properties (e.g., hydrophobicity). waters.com

Mass Spectrometry (MS) Analysis: As peptides elute from the LC column, they are ionized and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each peptide, creating a "peptide mass fingerprint" of the protein. The peptide that is covalently modified with S-(p-Azidophenacyl)glutathione will have a characteristic mass increase corresponding to the remnant of the photoactivated probe.

Tandem Mass Spectrometry (MS/MS) Sequencing: The mass spectrometer can then isolate a specific peptide of interest (the modified peptide) and fragment it further. The fragmentation pattern, or MS/MS spectrum, provides sequence information that allows for the precise identification of the modified amino acid residue. sciex.com This unequivocal confirmation pinpoints the location of covalent attachment. sciex.com

This detailed analysis reveals the binding site, providing critical insights into the ligand's interaction with the protein's structure and function. waters.com

Proteomic Approaches for Global Target Profiling

While the methods described above are excellent for studying individual proteins, a global approach is needed to identify the complete spectrum of protein targets within a cell or tissue. Mass spectrometry-based proteomics is the key technology for this "global target profiling." researchgate.net The azide group in S-(p-Azidophenacyl)glutathione makes it highly suitable for modern chemoproteomic workflows.

The strategy typically involves the use of click chemistry, as mentioned earlier. After labeling proteins in a complex biological sample (e.g., cell lysate or living cells) and attaching a biotin tag, the labeled proteins are enriched. The enriched proteins are then digested into peptides and analyzed by LC-MS/MS. nih.gov Sophisticated software compares the results from the probe-treated sample to a control sample to identify proteins that are specifically enriched, and therefore, are putative targets of the compound. nih.govmdpi.com

A study using S-(p-Azidophenacyl)glutathione for photoaffinity labeling of rat liver plasma membrane-associated proteins identified several potential targets based on their molecular weight. nih.gov

Protein/Complex Molecular WeightIdentified as/Associated withCellular FractionReference
25-29 kDaBasic soluble Glutathione S-Transferase (GST) subunitsCanalicular and Sinusoidal Membrane Vesicles nih.gov
37 kDaUnidentified proteinCanalicular Membrane Vesicles nih.gov
105 kDaUnidentified proteinCanalicular Membrane Vesicles nih.gov
~120 kDaUnidentified proteinCanalicular Membrane Vesicles nih.gov

This type of proteomic profiling provides a broad, unbiased view of the compound's interactome, potentially revealing novel targets and biological pathways that would be missed by candidate-based approaches. plos.org

Structural Biology Applications for Protein-Ligand Interaction Mapping

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide the highest resolution view of protein-ligand interactions. The ability of S-(p-Azidophenacyl)glutathione to form a stable, covalent adduct with its target protein is a significant advantage for these technically demanding methods.

X-ray Crystallography: To perform X-ray crystallography, a highly pure sample of the protein-ligand complex must be induced to form a well-ordered crystal. Covalently labeling a protein with S-(p-Azidophenacyl)glutathione can "trap" the ligand in its binding pocket, creating a stable and homogenous population of the complex, which can be more amenable to crystallization. If successful, the resulting electron density map can reveal the precise atomic coordinates of the ligand within the protein's three-dimensional structure, showing the exact binding orientation and the specific contacts it makes with the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study protein-ligand interactions in solution. By comparing the NMR spectra of a protein before and after covalent modification by S-(p-Azidophenacyl)glutathione, researchers can identify which specific amino acid residues are in close proximity to the binding site. This "chemical shift mapping" can delineate the binding interface even without solving the full structure.

While specific structural studies employing S-(p-Azidophenacyl)glutathione may not be widely published, its properties as a photoaffinity label make it a potentially valuable tool for stabilizing protein-ligand complexes, thereby facilitating high-resolution structural characterization and providing the ultimate map of the molecular interaction.

Methodological Considerations for Experimental Design and Analysis

Optimization of Photoactivation Parameters (e.g., UV Wavelength, Irradiation Time)

The efficiency of covalent bond formation between S-(p-Azidophenacyl)glutathione and its target biomolecules is critically dependent on the parameters of photoactivation. The aryl azide (B81097) moiety of the compound is activated by ultraviolet (UV) light, leading to the generation of a highly reactive nitrene intermediate that can insert into nearby chemical bonds.

The choice of UV wavelength is crucial to selectively activate the azido (B1232118) group while minimizing potential damage to the biological sample. Different target enzymes may require different optimal wavelengths for successful photoaffinity labeling. For instance, in studies involving glyoxalase II, irradiation at 340 nm has been shown to result in covalent inhibition. manchester.ac.ukcapes.gov.br Conversely, for the inactivation of glutathione (B108866) S-transferases, a wavelength of 320 nm has been effectively utilized. manchester.ac.uk

The duration of UV irradiation is another critical parameter that must be optimized. Insufficient irradiation time will lead to low labeling efficiency, while excessive exposure can cause non-specific damage to both the photoaffinity label and the target biomolecule, increasing the likelihood of non-specific cross-linking. The optimal irradiation time is often determined empirically by measuring the extent of covalent modification as a function of exposure time. The goal is to achieve a balance that maximizes specific labeling while minimizing UV-induced damage.

Table 1: Exemplary Photoactivation Parameters for S-(p-Azidophenacyl)glutathione

Target Enzyme UV Wavelength Outcome
Glyoxalase II 340 nm Covalent Inhibition
Glutathione S-transferases 320 nm Irreversible Inactivation

Techniques for Separating and Visualizing Labeled Biomolecules (e.g., SDS-PAGE, Autoradiography)

Following photoaffinity labeling with S-(p-Azidophenacyl)glutathione, it is essential to separate and visualize the covalently modified biomolecules. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. nih.gov By subjecting the reaction mixture to SDS-PAGE, labeled proteins can be resolved from unlabeled ones and other components of the sample.

To visualize the labeled proteins, a reporter tag is typically incorporated into the photoaffinity label. A common approach is to use a radiolabeled version of the compound, such as S-(4-azidophenacyl)[_35S]glutathione. nih.gov After SDS-PAGE, the gel can be subjected to autoradiography. nih.gov This technique uses X-ray film or a phosphorimager to detect the radioactive signal from the _35S isotope, revealing the positions and relative abundance of the labeled proteins. For example, photoaffinity labeling of rat liver canalicular membrane vesicles with S-(4-azidophenacyl)[_35S]glutathione resulted in the identification of labeled proteins primarily in the 25-29 kDa range, with other bands observed at 37, 105, and approximately 120 kDa. nih.gov

Quantitative Assessment of Labeling Efficiency and Specificity

A quantitative understanding of the labeling reaction is crucial for interpreting the results of a photoaffinity labeling experiment. Labeling efficiency refers to the extent to which the target biomolecule is covalently modified by S-(p-Azidophenacyl)glutathione upon photoactivation. This can be expressed as the percentage of inhibition of enzyme activity or the stoichiometry of label incorporation. For example, irradiation of glyoxalase II in the presence of S-(p-Azidophenacyl)glutathione resulted in a 42 ± 5% inhibition of its activity. manchester.ac.ukcapes.gov.br In a similar experiment with sheep liver glutathione S-transferases, an 86% ± 5% inhibition was observed. manchester.ac.uk

Specificity is a measure of how selectively the photoaffinity label binds to its intended target compared to other molecules in the sample. A common method to assess specificity is through competition experiments. By including a high concentration of a known competitive inhibitor of the target enzyme during the photoaffinity labeling reaction, specific binding of the photoaffinity label should be reduced or eliminated. For instance, the photoaffinity labeling of glyoxalase II by S-(p-Azidophenacyl)glutathione was shown to be prevented by the presence of a competitive inhibitor, demonstrating the specificity of the interaction. manchester.ac.uk

Table 2: Quantitative Labeling Data for S-(p-Azidophenacyl)glutathione

Target Enzyme Parameter Value
Glyoxalase II Inhibition 42 ± 5%
Glutathione S-transferases Inhibition 86 ± 5%

Strategies for Minimizing Non-Specific Binding

Non-specific binding of the photoaffinity label to non-target biomolecules or surfaces can be a significant source of background noise and can complicate data interpretation. Several strategies can be employed to minimize non-specific binding.

One approach is to perform "difference photoaffinity labeling," where parallel experiments are conducted in the presence and absence of a competing ligand. nih.gov Any labeling that occurs in the presence of the competitor is considered non-specific. For example, in studies with S-(4-azidophenacyl)[_35S]glutathione, the addition of GSSG, S-hexylglutathione, or taurocholate was used to decrease the non-specific binding to glutathione S-transferase. nih.gov

Thorough washing steps are also critical. In experiments involving membrane vesicles, extensive revesiculation and washing can be used to remove non-covalently bound and non-specifically associated proteins. nih.gov Furthermore, purification techniques such as affinity chromatography can be employed post-labeling to isolate the specifically labeled proteins. For instance, S-Hexylglutathione-Sepharose affinity chromatography has been used to demonstrate the reversible binding of photolabeled proteins in the 25-29 kDa range. nih.gov

Spectroscopic Approaches for Real-Time Interaction Monitoring

Spectroscopic techniques can provide valuable insights into the binding interactions between S-(p-Azidophenacyl)glutathione and its target biomolecules in real-time. Fluorescence spectroscopy is a sensitive method that can be used to monitor changes in the intrinsic fluorescence of a protein upon ligand binding. nih.gov This label-free method can be used to determine binding affinities, such as dissociation constants (Kd), providing quantitative information about the strength of the interaction. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying molecular interactions at atomic resolution. For instance, 19F-NMR has been developed as a sensitive method to quantify real-time variations of glutathione in living cells. nih.gov This approach allows for the monitoring of the dynamic interactions of glutathione and its derivatives within a cellular context. While not yet specifically reported for S-(p-Azidophenacyl)glutathione, such advanced spectroscopic techniques hold promise for elucidating the real-time binding kinetics and conformational changes associated with its interaction with target proteins.

Comparative Analysis with Other Glutathione Probes and Chemical Tools

Distinction from Other Aryl Azide-Based Photoaffinity Labels

S-(p-Azidophenacyl)glutathione belongs to the class of photoaffinity labels that utilize an aryl azide (B81097) group as the photoreactive moiety. thermofisher.comresearchgate.net Upon exposure to UV light, the aryl azide group forms a highly reactive nitrene intermediate that can non-specifically insert into C-H and N-H bonds in its immediate vicinity, leading to the formation of a stable covalent bond with nearby molecules, typically proteins. thermofisher.comnih.gov This characteristic allows for the identification of binding partners and the mapping of binding sites.

However, S-(p-Azidophenacyl)glutathione is distinct from other aryl azide-based labels due to the specificity conferred by the glutathione (B108866) molecule. While a simple aryl azide compound would label proteins non-specifically upon photoactivation, the glutathione portion of S-(p-Azidophenacyl)glutathione directs the probe to the active sites of glutathione-binding proteins. manchester.ac.ukrsc.org This targeted approach significantly enhances the labeling efficiency and specificity for enzymes such as glutathione S-transferases, glyoxalases, and other proteins that recognize glutathione as a substrate or cofactor. manchester.ac.ukmanchester.ac.uk

The nature of the aryl azide group itself can also be a point of distinction. Different substitutions on the phenyl ring can alter the photoactivation wavelength, stability, and reactivity of the resulting nitrene. thermofisher.com For instance, tetrafluorophenyl azides offer different reactivity profiles compared to the p-azidophenacyl group. thermofisher.com The phenacyl linkage in S-(p-Azidophenacyl)glutathione provides a specific chemical structure that has been proven effective in labeling glutathione-binding enzymes. manchester.ac.uknih.gov

FeatureGeneral Aryl Azide LabelsS-(p-Azidophenacyl)glutathione
Targeting MoietyVariable or absent, leading to less specific binding.Glutathione, directing the probe to specific glutathione-binding sites. manchester.ac.ukrsc.org
Primary ApplicationGeneral protein-protein interaction studies, mapping binding interfaces. nih.govSpecifically identifying and labeling glutathione-dependent enzymes and binding proteins. manchester.ac.uknih.gov
Reaction MechanismPhoto-induced formation of a reactive nitrene intermediate that forms covalent bonds with nearby molecules. thermofisher.comnih.gov
SpecificityLower; depends on the non-covalent interactions of the core molecule.Higher; driven by the high affinity of glutathione for its target enzymes. manchester.ac.uk

Comparison with Non-Photoactivatable Glutathione Conjugates in Enzyme Inhibition Studies

Non-photoactivatable glutathione conjugates are widely used as inhibitors in the study of glutathione-dependent enzymes. These molecules, such as S-hexylglutathione or S-(p-nitrobenzyl)glutathione, bind to the active site of the enzyme and inhibit its activity through competitive or non-competitive mechanisms. nih.gov This inhibition is reversible and is used to determine kinetic parameters like Ki and to understand the structure-activity relationships of the enzyme's active site.

S-(p-Azidophenacyl)glutathione can also act as a competitive inhibitor in the absence of light. manchester.ac.uk For example, it has been shown to be a linear competitive inhibitor of beef liver glyoxalase II. manchester.ac.uk However, its primary advantage over non-photoactivatable conjugates is its ability to form a covalent, irreversible bond with the target enzyme upon photoactivation. manchester.ac.uknih.gov This allows for the permanent inactivation of the enzyme and facilitates the identification of the labeled protein or peptide fragment after proteolysis, which is invaluable for identifying the specific amino acid residues at the binding site.

The irreversible nature of the binding by photoactivated S-(p-Azidophenacyl)glutathione provides a more permanent tool for studying enzyme function compared to the transient inhibition by non-photoactivatable analogs. While reversible inhibitors are crucial for kinetic studies, the covalent modification by photoaffinity labels offers a method to "trap" the enzyme-ligand interaction for subsequent biochemical analysis. manchester.ac.uk

ParameterNon-Photoactivatable GSH ConjugatesS-(p-Azidophenacyl)glutathione
Mode of ActionPrimarily reversible inhibition (competitive, non-competitive, etc.). nih.govActs as a reversible competitive inhibitor in the dark and an irreversible inhibitor upon photoactivation. manchester.ac.uknih.gov
Binding NatureNon-covalent, reversible.Covalent and irreversible upon UV irradiation. manchester.ac.uk
Utility in Enzyme StudiesKinetic analysis (e.g., Ki determination), structure-activity relationship studies.Enzyme inactivation, identification of binding sites, and characterization of glutathione-binding proteins. nih.gov
Example ApplicationStudying the inhibition kinetics of glutathione S-transferases.Covalently labeling and identifying glutathione S-transferase isoenzymes in rat liver plasma membranes. nih.gov

Advantages and Limitations of S-(p-Azidophenacyl)glutathione in Specific Research Contexts

The utility of S-(p-Azidophenacyl)glutathione is context-dependent, offering distinct advantages in certain research applications while having limitations in others.

Advantages:

Specificity for Glutathione-Binding Sites: The glutathione moiety ensures that the probe is directed specifically to proteins that have a binding site for glutathione, thereby reducing non-specific labeling of other proteins. manchester.ac.ukmanchester.ac.uk

Covalent and Irreversible Binding: Upon photoactivation, the probe forms a stable covalent bond with its target. This is particularly useful for identifying and isolating glutathione-binding proteins from complex biological mixtures, such as cell lysates or membrane preparations. nih.gov

Mapping Binding Sites: The reactive nitrene generated upon photolysis can react with amino acid residues in close proximity to the binding site, allowing for the precise identification of the ligand-binding domain.

Temporal Control: The reaction is initiated by light, providing researchers with temporal control over the labeling process. The probe can be introduced to a biological system in its inactive state, and the labeling can be triggered at a specific time point. thermofisher.com

Limitations:

Potential for Non-specific Labeling: While the glutathione moiety provides specificity, the high reactivity of the nitrene intermediate can still lead to some degree of non-specific labeling, including reactions with the solvent or other abundant molecules in the vicinity. nih.gov

UV-induced Damage: The use of UV light for photoactivation can potentially damage biological macromolecules, which may affect the native conformation of proteins and the physiological relevance of the findings. nih.gov However, recent advances have explored visible-light activation of aryl azides to mitigate this issue. sioc.ac.cnrsc.org

Limited Cell Permeability: Glutathione and its derivatives are generally not readily permeable to cell membranes due to their hydrophilic nature. google.com This can limit the application of S-(p-Azidophenacyl)glutathione in studies involving live, intact cells unless methods to enhance its uptake are employed.

Complementary Nature with Fluorescent Glutathione Probes

Fluorescent glutathione probes are designed to detect and quantify the levels of glutathione in biological systems, often in real-time and within living cells. researchgate.netnih.gov These probes typically undergo a change in their fluorescent properties (e.g., an increase in fluorescence intensity or a shift in emission wavelength) upon reaction with glutathione. nih.govrsc.org They are powerful tools for monitoring dynamic changes in cellular glutathione concentrations and for visualizing its subcellular distribution. rsc.orgthno.org

S-(p-Azidophenacyl)glutathione and fluorescent glutathione probes serve different but complementary purposes. While fluorescent probes answer the question of "how much" and "where" glutathione is, S-(p-Azidophenacyl)glutathione addresses "what" proteins interact with glutathione.

A potential research strategy could involve the use of a fluorescent probe to monitor changes in glutathione levels under specific cellular conditions (e.g., oxidative stress). Subsequently, S-(p-Azidophenacyl)glutathione could be used under the same conditions to identify the proteins that glutathione interacts with during that cellular response. This combined approach would provide a more comprehensive understanding of the role of glutathione in cellular processes. For instance, a decrease in the fluorescent signal of a GSH probe might correlate with increased labeling of specific proteins by S-(p-Azidophenacyl)glutathione, suggesting a functional interaction.

Probe TypePrimary FunctionInformation GainedTypical Application
S-(p-Azidophenacyl)glutathioneIdentify and covalently label glutathione-binding proteins. manchester.ac.ukrsc.orgIdentity of interacting proteins, binding site location.Proteomics-based identification of the "glutathione interactome." nih.gov
Fluorescent Glutathione ProbesDetect and quantify cellular glutathione levels. researchgate.netnih.govConcentration, distribution, and dynamic changes of glutathione. rsc.orgLive-cell imaging of glutathione homeostasis and redox status. rsc.orgthno.org

Emerging Research Directions and Prospects

Elucidation of Novel Protein Interactions and Uncharacterized Pathways

A primary application of S-(p-Azidophenacyl)glutathione is in the identification of previously unknown protein-glutathione conjugate interactions through photoaffinity labeling. This technique has been instrumental in revealing connections between glutathione (B108866) metabolism and various cellular functions.

One of the significant discoveries made using a radiolabeled version of this compound, (35S)-labeled-azidophenacyl-glutathione (APA-SG), was the identification of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) as a major binding protein for glutathione conjugates in an Adriamycin-resistant human leukemia cell line (HL-60/ADR) nih.gov. The expression of DNA-PKcs was found to be significantly increased in these resistant cells, suggesting a role for this kinase in drug resistance mechanisms involving glutathione conjugates nih.gov.

Further investigations using S-(4-azidophenacyl)[35S]glutathione in rat liver membrane vesicles led to the identification of membrane-associated glutathione S-transferase (GST) isoenzymes nih.gov. This study revealed that basic GST isoenzymes are present in membrane vesicle preparations and may be involved in the transport of GST-bound compounds across membranes and in protecting membranes from electrophilic compounds nih.gov.

These findings are summarized in the table below:

Identified ProteinExperimental SystemPotential Functional Implication
DNA-dependent protein kinase catalytic subunit (DNA-PKcs)Adriamycin-resistant HL-60 cellsRecognition and/or transport of glutathione conjugates of electrophilic drugs; potential role in drug resistance nih.gov.
Membrane-associated basic Glutathione S-transferase (GST) isoenzymesRat liver canalicular and sinusoidal membrane vesiclesTransport of GST-bound compounds across the membrane; protection of membranes against electrophiles nih.gov.

The identification of these interactions opens up new avenues for research into the roles of DNA-PKcs and membrane-associated GSTs in cellular detoxification, drug resistance, and signaling pathways that are modulated by glutathione conjugates. Future studies will likely focus on uncharacterized proteins that interact with S-(p-Azidophenacyl)glutathione to further map the glutathione interactome.

Development of Advanced S-(p-Azidophenacyl)glutathione-Derived Probes

The success of S-(p-Azidophenacyl)glutathione as a photoaffinity label has spurred interest in the development of more advanced, second-generation probes. These newer probes could incorporate features that enhance their utility in modern proteomics and cell biology. For instance, the development of probes with different reactive groups or the incorporation of reporter tags such as biotin or fluorescent dyes could facilitate the enrichment and identification of interacting proteins with greater efficiency and sensitivity.

The design of novel covalent probes targeting specific glutathione-utilizing enzymes is an active area of research. For example, the development of a compound library based on a novel electrophilic warhead led to the identification of a selective inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis nih.gov. While not a direct derivative of S-(p-Azidophenacyl)glutathione, this research highlights the strategy of designing probes that target specific enzymes within the glutathione metabolic network.

Future development of S-(p-Azidophenacyl)glutathione-derived probes could include:

Click-chemistry compatible probes: Incorporation of an alkyne or azide (B81097) group for subsequent derivatization with reporter tags via copper-catalyzed or copper-free click chemistry.

Cleavable linkers: Introduction of a cleavable linker between the glutathione moiety and the photoreactive group to allow for the release of captured proteins after labeling.

Environment-sensitive fluorophores: Probes that exhibit a change in fluorescence upon binding to a protein, enabling real-time monitoring of interactions.

These advanced probes would provide more versatile tools for studying the dynamics of glutathione conjugation and the functions of glutathione-binding proteins in living cells.

Contributions to Mechanistic Understanding of Cellular Processes

By identifying the specific proteins that interact with glutathione conjugates, S-(p-Azidophenacyl)glutathione provides valuable insights into the molecular mechanisms underlying various cellular processes. The finding that S-(p-Azidophenacyl)glutathione binds to DNA-PKcs and inhibits its kinase activity has significant implications for understanding how glutathione conjugates can modulate DNA repair and signaling pathways nih.gov.

Specifically, the binding of APA-SG to DNA-PKcs was shown to destabilize the trimeric holoenzyme complex by causing the dissociation of the catalytic subunit from the Ku heterodimer nih.gov. This suggests that glutathione conjugates can directly influence the activity of key cellular components involved in maintaining genomic integrity.

The identification of membrane-associated GSTs through photoaffinity labeling with S-(p-Azidophenacyl)glutathione has contributed to our understanding of how cells handle and transport conjugated compounds nih.gov. This is particularly relevant for understanding the mechanisms of detoxification and the development of multidrug resistance.

The mechanistic insights gained from the use of S-(p-Azidophenacyl)glutathione are outlined in the table below:

Cellular ProcessMechanistic Insight Provided by S-(p-Azidophenacyl)glutathione
DNA Repair and Signaling Glutathione conjugates can directly bind to and inhibit the activity of DNA-PKcs by disrupting the holoenzyme complex, thereby potentially modulating DNA repair and signaling pathways nih.gov.
Detoxification and Transport Membrane-associated GSTs are involved in the transport of glutathione-conjugated compounds across cellular membranes, contributing to cellular detoxification and potentially to drug resistance phenotypes nih.gov.

Q & A

Q. What analytical methods are validated for quantifying S-(p-Azidophenacyl)glutathione in biological samples?

High-performance liquid chromatography (HPLC) with derivatization using agents like 2,4-dinitrofluorobenzene is a robust method. For example, analogous studies on structurally related compounds (e.g., S-(1,2-dicarboxyethyl)glutathione) achieved linear detection ranges of 4.05–8.15 µmol/L with recovery rates of 90–95% in bovine lens homogenates . Ensure calibration curves are validated for linearity and sensitivity, and include internal standards to control for matrix effects.

Q. How does S-(p-Azidophenacyl)glutathione inhibit glioblastoma (GBM) cell invasion?

In vitro assays (e.g., Matrigel invasion assays) demonstrate that 1 µM S-(p-Azidophenacyl)glutathione reduces U87MG and U251MG GBM cell invasion by ~35% and ~65%, respectively. Pair these assays with migration studies (e.g., wound healing assays) to distinguish anti-invasive from anti-migratory effects .

Q. What are the primary experimental models for studying S-(p-Azidophenacyl)glutathione in disease contexts?

Rodent models of cataractogenesis (e.g., galactose-fed rats) and GBM xenografts (e.g., U87MG cells in nude mice) are well-established. For mechanistic studies, use in vitro systems like lens epithelial cell cultures or GBM spheroids to isolate compound-specific effects from systemic variables .

Advanced Research Questions

Q. How do stereoisomeric forms of S-(p-Azidophenacyl)glutathione influence analytical and functional outcomes?

The compound’s asymmetric carbon in the dicarboxyethyl group can lead to stereoisomers, which may co-elute as adjacent HPLC peaks (e.g., observed in S-(1,2-dicarboxyethyl)glutathione studies). Resolve this using chiral columns or validate isomer-specific bioactivity via enantiomerically pure synthetic standards .

Q. What contradictions exist in reported concentrations of S-(p-Azidophenacyl)glutathione across experimental models?

Discrepancies arise in tissue-specific recovery rates: e.g., bovine lens homogenates show higher baseline levels (~815 µg/mL) than rodent models, where concentrations drop to undetectable levels post-cataract induction. Control for species-specific metabolism and sample preparation protocols (e.g., hydrolysis duration) to mitigate variability .

Q. How can high-throughput screening (HTS) optimize the discovery of S-(p-Azidophenacyl)glutathione derivatives with enhanced bioactivity?

Use HTS platforms like LOPAC1280, which identified S-(p-Azidophenacyl)glutathione as a novel GBM inhibitor (Z′-factor >0.5). Prioritize derivatives with modified azidophenacyl moieties to improve glutathione S-transferase inhibition while monitoring off-target effects via counter-screens (e.g., cytotoxicity assays) .

Q. What methodological pitfalls complicate the interpretation of S-(p-Azidophenacyl)glutathione’s role in oxidative stress pathways?

The compound’s reactivity with thiol groups may confound assays measuring glutathione redox status. Include controls with N-ethylmaleimide (to block free thiols) and validate results using orthogonal methods (e.g., LC-MS/MS for glutathione adducts) .

Data Contradiction and Reproducibility

Q. Why do studies report divergent EC₅₀ values for S-(p-Azidophenacyl)glutathione in anti-GBM assays?

Variability stems from differences in cell line sensitivity (e.g., U87MG vs. U251MG) and assay endpoints (e.g., growth inhibition vs. invasion). Standardize protocols using reference compounds (e.g., Taxol for cytotoxicity) and report EC₅₀ values with 95% confidence intervals .

Q. How can researchers reconcile conflicting data on S-(p-Azidophenacyl)glutathione’s stability in biological matrices?

Conduct stability studies under physiological conditions (pH 7.4, 37°C) with time-course sampling. For example, S-(1,2-dicarboxyethyl)glutathione degrades rapidly in rodent lenses (<48 hours), necessitating immediate sample processing or stabilization with protease inhibitors .

Experimental Design Recommendations

  • For mechanistic studies: Combine RNA sequencing (to identify downstream targets like glyoxalase I) with pharmacological inhibition (e.g., SCH-28080) to validate pathway specificity .
  • For translational research: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro efficacy (e.g., 1 µM) to achievable plasma concentrations in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.